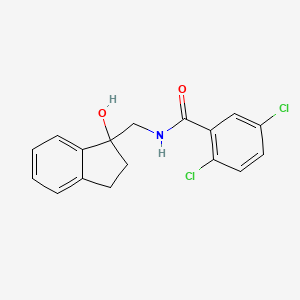

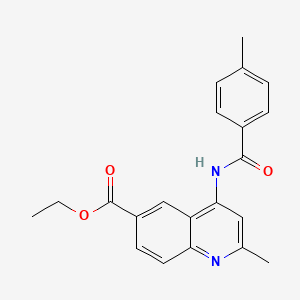

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

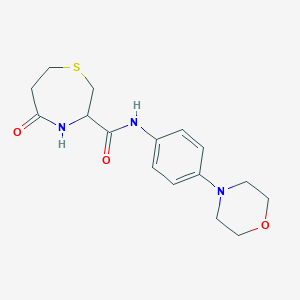

“2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” is a chemical compound with the molecular formula C13H12N2O2 . It is a type of benzamide, which is a significant class of amide compounds widely used in various industries and potential drug industries .

Molecular Structure Analysis

The molecular structure of “2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” can be analyzed using classical molecular simulation methods . These methods can provide a description of the arrangement of molecules within a layered structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide” include a molecular weight of 228.25 . More detailed properties such as boiling point, density, and solubility are not available in the current resources.Scientific Research Applications

Synthesis and Characterization

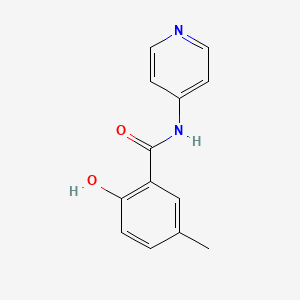

2-Hydroxy-N-(pyridin-4-yl)benzamide has been synthesized from salicylic acid and 4-aminopyridine under mild conditions, indicating its potential for high-yield production and applications in further chemical synthesis processes. This synthesis route is simple and easily controllable, making the compound accessible for various research applications (H. Dian, 2010).

Corrosion Inhibition

The compound has shown potential in corrosion inhibition studies. Derivatives of 2-hydroxy-N-(pyridin-4-yl)benzamide have been evaluated for their effectiveness in protecting mild steel surfaces against corrosion in acidic environments. These studies employ both experimental techniques and computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, to explore the protective capabilities and mechanisms of action on mild steel surfaces (Manilal Murmu et al., 2019).

Photocatalytic Degradation

The photocatalytic degradation of pyridine derivatives, including compounds structurally related to 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide, has been investigated. These studies provide insights into the environmental applications of such compounds, particularly in water treatment and the degradation of toxic chemicals using photocatalysis over TiO2 (C. Maillard-Dupuy et al., 1994).

Ligand-Enabled Catalysis

Research has also focused on the use of 2-hydroxy-N-(pyridin-4-yl)benzamide derivatives as ligands in catalytic processes. These studies have explored the regio- and chemoselective hydroxylation of benzamides and related compounds, demonstrating the utility of these compounds in facilitating selective chemical transformations (B. Singh & R. Jana, 2016).

Material Science Applications

In material science, derivatives of 2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide have been incorporated into novel polymers and materials with unique properties, such as aggregation-enhanced emission (AEE) and stimuli-responsive behaviors. These materials are of interest for their potential applications in sensors, organic electronics, and as luminescent materials (A. Srivastava et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-5-methyl-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-9-2-3-12(16)11(8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPKSIJGAKEKTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-5-methyl-N-(pyridin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)

![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)

![5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2726710.png)

![N-[(3,5-dichlorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2726712.png)